molecular formula C8H16ClNO3 B6608707 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride CAS No. 2866352-35-2

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride

Cat. No.: B6608707
CAS No.: 2866352-35-2
M. Wt: 209.67 g/mol
InChI Key: QCNUFLAWCOPBTN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride (MDAH) is a novel compound of interest to the scientific community due to its potential applications in various areas of research. MDAH is a member of the spirocyclic amine class of compounds, which are characterized by their cyclic structure and the presence of an amine group. This compound has been studied for its pharmacological properties, including its ability to act as a serotonin agonist. Additionally, MDAH has been used in a variety of laboratory experiments and has been found to have potential therapeutic applications.

Scientific Research Applications

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been used in experiments to study the effects of serotonin agonism and has been found to have potential therapeutic uses. Additionally, this compound has been used as a model compound for studying the effects of spirocyclic amines on various biochemical pathways. It has also been used to study the pharmacological effects of novel compounds and to develop new drugs. Additionally, this compound has been used to study the pharmacokinetics of drugs and to evaluate the safety and efficacy of new compounds.

Mechanism of Action

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride is a serotonin agonist, which means it binds to and activates serotonin receptors in the body. This activation of serotonin receptors leads to a variety of effects, including an increase in mood, improved sleep, and increased appetite. Additionally, this compound has been found to have a variety of other effects, including the inhibition of monoamine oxidase and the stimulation of dopamine release.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have a potent effect on the serotonin system, leading to an increase in serotonin levels in the brain. Additionally, this compound has been found to have a variety of other effects, including the inhibition of monoamine oxidase, the stimulation of dopamine release, and the inhibition of acetylcholine release. Additionally, this compound has been found to have anti-inflammatory effects and to reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it is a relatively inexpensive compound and can be purchased from a variety of vendors. Additionally, this compound has a wide range of applications in laboratory experiments, including studies of serotonin agonism and the pharmacological effects of novel compounds.
On the other hand, there are also some limitations to using this compound in laboratory experiments. It can be difficult to obtain in large quantities, and it can be toxic in high doses. Additionally, it can be difficult to store and handle, as it can degrade quickly when exposed to light or air. Additionally, this compound can be difficult to work with due to its highly reactive nature.

Future Directions

1. Further research into the pharmacological effects of 2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride and its potential therapeutic applications.
2. Development of new and improved synthesis methods for this compound.
3. Studies of the effects of this compound on other biochemical pathways.
4. Development of new drugs based on the structure of this compound.
5. Investigation of the safety and efficacy of this compound in clinical trials.
6. Studies of the pharmacokinetics of this compound and its potential interactions with other drugs.
7. Investigation of the long-term effects of this compound on the body.
8. Studies of the potential toxic effects of this compound.
9. Development of new and improved methods for the storage and handling of this compound.
10. Investigation of the potential synergistic effects of this compound with other drugs.

Synthesis Methods

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride can be synthesized through a variety of methods. One common method is the Beckmann rearrangement, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction produces a spirocyclic amine and is a highly efficient and reliable approach to synthesize this compound. Additionally, this compound can be synthesized through the use of a Grignard reagent, which is a type of organometallic compound. This method is also efficient and reliable, but requires the use of a highly reactive and potentially hazardous reagent.

Properties

IUPAC Name

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-10-6-7(9)4-8(5-7)11-2-3-12-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUFLAWCOPBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC2(C1)OCCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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